(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate
Description
(E)-[(3-Nitrophenyl)methylidene]amino 3-methylbenzoate is a Schiff base ester characterized by a conjugated imine (-CH=N-) group linking a 3-nitrophenyl moiety to a 3-methylbenzoate ester. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, influencing its electronic properties and reactivity. Schiff bases are widely studied for their roles in coordination chemistry, catalysis, and medicinal applications due to their ability to act as ligands for metal complexes .
Synthesis: The compound is likely synthesized via condensation of 3-nitrobenzaldehyde with a 3-methylbenzoate hydrazide under mild acidic or basic conditions. This method is typical for Schiff base formation, contrasting with more complex multi-step syntheses required for structurally related triazine derivatives (e.g., ) .
Properties
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino] 3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-11-4-2-6-13(8-11)15(18)21-16-10-12-5-3-7-14(9-12)17(19)20/h2-10H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROABIRSGAXVHU-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate typically involves the condensation reaction between 3-nitrobenzaldehyde and 3-methylbenzoic acid hydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The imine bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding aldehyde and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-aminophenylmethylideneamino 3-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitrobenzaldehyde and 3-methylbenzoic acid hydrazide.
Scientific Research Applications
(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate is a chemical compound with the IUPAC name 3-nitrobenzaldehyde O-(3-methylbenzoyl)oxime . It has a molecular formula of C15H12N2O4 .
Properties
- IUPAC Name: 3-nitrobenzaldehyde O-(3-methylbenzoyl)oxime
- InChI Code: 1S/C15H12N2O4/c1-11-4-2-6-13(8-11)15(18)21-16-10-12-5-3-7-14(9-12)17(19)20/h2-10H,1H3/b16-10+
- InChI Key: OROABIRSGAXVHU-MHWRWJLKSA-N
- Purity: 90%
- Physical Form: Solid
Safety and Hazards
The hazards identification for the compound includes :
- GHS Classification:
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
- Hazard Codes: H302, H312, H332
- Precautionary Statements: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501
- Signal Word: Warning
Applications
While specific applications of this compound are not detailed in the provided search results, the broader context of the search results suggests potential uses and related information:
- Chemical Synthesis: As a chemical compound, it is used in chemical synthesis .
- Nanomaterials Research: Research into nanomaterials, including nanopigments, highlights the importance of exposure scenarios and risk assessment . The industrial and professional exposure scenarios, dealing with dry and free nanopigments which could become airborne, present the highest concern since there is evidence from animal studies for potential adverse health effects of inhaled (nano) particles .
- Toxicological Studies: Data elements from toxicological studies may be relevant to this compound .
Additional potential applications may be inferred from the compound's structure and related compounds:
- The presence of a nitro group suggests potential use as an intermediate in the synthesis of other compounds, such as amino compounds .
- Benzoates are often used as preservatives, plasticizers, and in the synthesis of other organic compounds. The 3-methylbenzoate moiety could contribute to such applications .
Mechanism of Action
The mechanism of action of (E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate is primarily related to its ability to interact with biological molecules through its nitrophenyl and imine groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Features :
- Functional Groups: Imine (CH=N), ester (COO), nitro (NO₂), and methyl (CH₃).
- Spectroscopic Identification: ¹H NMR: A downfield signal near δ 8.5–9.0 ppm for the imine proton. IR: Stretching vibrations for NO₂ (~1520 and 1350 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Comparison with Structural Analogs
Structural Features and Functional Groups
Key Observations :
Physical and Spectral Properties
Notable Trends:
Biological Activity
(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial effects. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a nitrophenyl group and a methylbenzoate moiety, which are crucial for its biological interactions. The presence of the nitro group is known to enhance biological activity through electron-withdrawing effects, which can influence the compound's interaction with biological targets.
The mechanism of action for this compound involves several pathways:
- Topoisomerase Inhibition : Similar compounds have been shown to act as topoisomerase II poisons, leading to DNA damage and subsequent apoptosis in cancer cells .
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For instance, related compounds have demonstrated IC50 values as low as 7.32 μM .
- Antimicrobial Activity : The nitrophenyl group may also contribute to antibacterial and antifungal activities by disrupting microbial cellular processes.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of compounds similar to this compound.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 9.7 ± 2.6 | |
| Compound B | MCF-7 | 10.2 ± 4.6 | |
| Compound C | A549 | 7.32 ± 0.62 |
These findings suggest that modifications to the structure can significantly enhance potency.
Antimicrobial Activity
The compound's antimicrobial potential has been assessed against various pathogens:
| Pathogen | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| S. aureus | Antibacterial | 25 | |
| E. coli | Antibacterial | 20 | |
| C. albicans | Antifungal | 4.01–4.23 |
These results indicate that the compound possesses broad-spectrum activity, making it a candidate for further development.
Case Studies
- Cytotoxicity Studies : In one study, derivatives of related compounds were tested for their cytotoxicity against HeLa and MCF-7 cell lines, revealing that structural modifications could lead to improved efficacy .
- Structural Modifications : Research has shown that introducing various substituents on the phenyl ring can enhance the biological activity by increasing lipophilicity or altering electronic properties . For instance, compounds with halogen substitutions exhibited increased potency compared to their non-substituted counterparts.
Q & A
Q. What are the optimal synthetic routes for (E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate, and how can reaction conditions be tailored to improve yield?
The compound can be synthesized via multi-step nucleophilic substitution and condensation reactions. For example, a triazine-based analog was prepared using 2,4,6-trichlorotriazine, phenol derivatives, and methyl 3-aminobenzoate in a three-step protocol. Key steps include temperature-controlled reactions (-35°C to 40°C), stoichiometric use of DIPEA as a base, and recrystallization with CHCl₃/n-hexane to achieve high purity (69% yield). Monitoring reaction progress via TLC (Rf = 0.34 in hexane/EtOAc) and optimizing equivalents of nucleophiles (1.00–1.50 equiv.) are critical for reproducibility .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?
Structural validation requires combined analysis of ¹H and ¹³C NMR spectra. For instance, in DMSO-d₆, the methyl ester group appears as a singlet at δ 3.80 ppm, while aromatic protons and nitrophenyl resonances are observed between δ 7.21–8.21 ppm. The NH proton is detected at δ 10.51 ppm, confirming the imine linkage. ¹³C NMR resolves carbonyl carbons (CO₂ at δ 166.1 ppm) and aromatic quaternary carbons (e.g., C₁’ at δ 138.5 ppm). IR can further verify C=O (ester) and C=N (imine) stretches .
Advanced Research Questions
Q. What crystallographic challenges arise during structural refinement of (E)-[(3-nitrophenyl)methylidene]amino derivatives, and how can data contradictions be resolved?
Crystallographic refinement of nitroaromatic imines often faces issues like twinning, high thermal motion in nitro groups, or weak electron density for hydrogen atoms. Using SHELX software (e.g., SHELXL97), refinement on F² with weighted R-factors (wR = 0.133) and constraints for H-atom positions improves accuracy. For example, a related compound exhibited R[F² > 2σ(F²)] = 0.046 after iterative cycles, with residual density < 0.34 e Å⁻³. Discrepancies in bond lengths/angles can be addressed via Hirshfeld surface analysis or comparing with DFT-optimized geometries .
Q. How do steric and electronic effects of the 3-nitrophenyl group influence the compound’s reactivity in nucleophilic substitution or redox reactions?
The electron-withdrawing nitro group enhances electrophilicity at the methylidene carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). However, steric hindrance from the meta-substituted nitro group can reduce accessibility. Redox studies show that the nitro group can be selectively reduced to an amine using H₂/Pd-C, while the ester moiety remains intact. Mechanistic insights require cyclic voltammetry to map reduction potentials and DFT calculations to identify transition states .
Q. What strategies are effective in evaluating the biological activity of this compound, particularly in enzyme inhibition or receptor binding assays?
For enzyme inhibition studies, use fluorescence-based assays (e.g., trypsin inhibition with BApNA substrate) at varying concentrations (1–100 µM). Molecular docking (AutoDock Vina) can predict binding poses in active sites, while SPR or ITC quantifies binding affinity. For anticonvulsant potential, in vivo models (e.g., maximal electroshock in mice) assess seizure suppression, with ED₅₀ values compared to reference drugs like phenobarbital .
Methodological Considerations
Q. How can contradictory data from crystallographic and spectroscopic analyses be reconciled?
Discrepancies between X-ray structures (e.g., bond length deviations) and NMR/IR data may arise from dynamic effects (e.g., rotational isomerism). Use variable-temperature NMR to detect conformational exchange. For crystallography, ensure data collection at low temperature (100 K) to minimize thermal motion artifacts. Cross-validate with powder XRD to confirm phase purity .
Q. What computational methods are suitable for predicting the compound’s stability and reactivity under varying pH conditions?
Employ molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) using AMBER or GROMACS. pKa prediction tools (MarvinSketch) estimate protonation states, while DFT (B3LYP/6-311+G**) calculates hydrolysis pathways. Solubility parameters can be derived via COSMO-RS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
